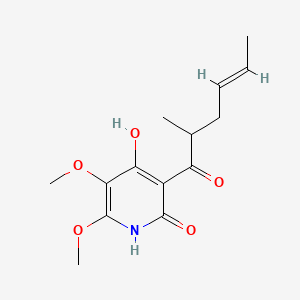
Harzianopyridone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Harzianopyridone is a marine natural product derived from the fungus Trichoderma harzianum. It is known for its antifungal properties and has been identified as a potent inhibitor of mitochondrial complex II, specifically targeting succinate ubiquinone oxidoreductase . This compound has garnered significant attention due to its diverse biological activities, including antiviral, antibacterial, and anticancer properties .
Vorbereitungsmethoden
Harzianopyridone is primarily obtained from the fermentation of Trichoderma harzianum. The biosynthesis involves the incorporation of labeled acetic acid and methionine, which are traced using nuclear magnetic resonance methods . The industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling parameters such as pH, temperature, and nutrient availability to enhance the production of secondary metabolites by the fungus .
Analyse Chemischer Reaktionen
Harzianopyridone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Harzianopyridone has a wide range of scientific research applications:
Medicine: It has shown potential as an antiviral agent, particularly against the Zika virus, by inhibiting RNA-dependent RNA polymerase. Additionally, its antifungal and antibacterial properties make it a candidate for developing new antimicrobial drugs.
Wirkmechanismus
Harzianopyridone exerts its effects by inhibiting mitochondrial complex II, specifically targeting succinate ubiquinone oxidoreductase . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death in susceptible organisms. In the case of its antiviral activity, this compound binds directly to the RNA-dependent RNA polymerase of the Zika virus, suppressing its polymerase activity and inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Harzianopyridone is unique due to its dual role as an antifungal and antiviral agent. Similar compounds include:
Harziandione: A diterpene isolated from Trichoderma harzianum, which lacks antifungal activity but has structural similarities to this compound.
Trichodermin: Another secondary metabolite from Trichoderma species, known for its antifungal properties but with a different mechanism of action.
This compound stands out due to its potent inhibition of mitochondrial complex II and its broad-spectrum biological activities, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H19NO5 |
|---|---|
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
4-hydroxy-5,6-dimethoxy-3-[(E)-2-methylhex-4-enoyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+ |
InChI-Schlüssel |
FPYAYFJAGDIMEX-AATRIKPKSA-N |
Isomerische SMILES |
C/C=C/CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O |
Kanonische SMILES |
CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


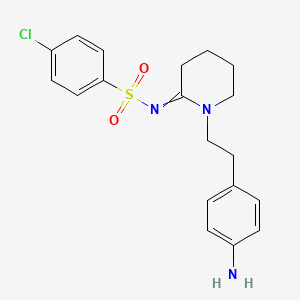
![4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764556.png)
![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764575.png)
![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B10764579.png)
![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride](/img/structure/B10764597.png)
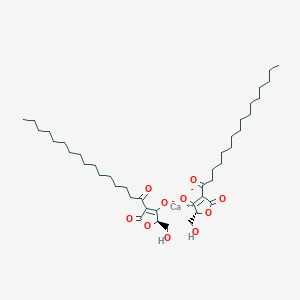
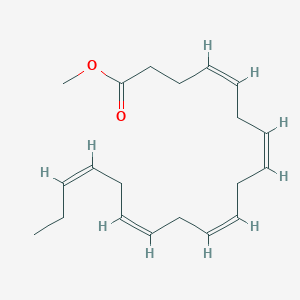
![7-[2-[3-[3-(4-Chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B10764613.png)

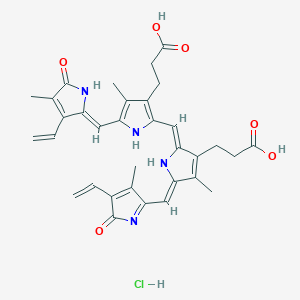
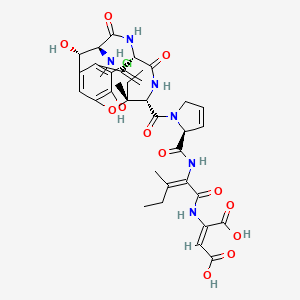

![3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B10764632.png)
